molecular formula C15H18N2O B6078593 2-(2-methoxyphenyl)-N-(2-pyridinylmethyl)ethanamine

2-(2-methoxyphenyl)-N-(2-pyridinylmethyl)ethanamine

Cat. No. B6078593
M. Wt: 242.32 g/mol
InChI Key: XAXAISQSOHOSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-(2-pyridinylmethyl)ethanamine, commonly known as MPPE, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MPPE is a selective agonist for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

Mechanism of Action

MPPE acts as a selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by MPPE results in the release of neurotransmitters such as serotonin and dopamine, which play a key role in regulating mood, cognition, and perception.
Biochemical and Physiological Effects:
MPPE has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and cognition. MPPE has also been shown to have anti-inflammatory effects, which may be beneficial in treating neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using MPPE in lab experiments include its selectivity for the 5-HT2A receptor and its potential therapeutic applications. However, there are also limitations to using MPPE in lab experiments, including its potential for toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are many potential future directions for research on MPPE. One area of interest is in the development of new therapeutic applications for MPPE, particularly in the treatment of neurodegenerative disorders. Another area of interest is in the development of new synthetic methods for MPPE that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanisms of action of MPPE and its potential side effects.

Synthesis Methods

The synthesis of MPPE involves the reaction of 2-methoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MPPE has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory properties. MPPE has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-18-15-8-3-2-6-13(15)9-11-16-12-14-7-4-5-10-17-14/h2-8,10,16H,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXAISQSOHOSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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